N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Overview
Description
“N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of compounds similar to “N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” involves catalyst-free domino reactions . These reactions use readily available starting materials and avoid the need for any hazardous or expensive catalysts .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” is complex, containing multiple rings and functional groups . The compound is part of the imidazole family, which is characterized by a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Scientific Research Applications
Multicomponent Reactions for Heterocyclic Systems
Research highlights the use of cyanamide as a building block in multicomponent reactions to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives, demonstrating the chemical versatility in constructing complex heterocyclic systems which could be related to the synthesis or functionalization pathways of N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (Hulme et al., 2008).
Antimicrobial, Antioxidant, and Cytotoxic Activities
Secondary metabolites from endophytic fungi have shown significant biological activities, including antimicrobial, antioxidant, and cytotoxic effects. While these studies do not directly involve N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide, they underscore the potential for discovering bioactive compounds from heterocyclic chemistries that might share structural motifs (Xiao et al., 2014).
Synthesis and Biological Evaluation of Heterocyclic Compounds
A series of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide derivatives were synthesized and evaluated for their in vitro antimicrobial, antiviral, and cytotoxic activities. These studies highlight the potential of heterocyclic compounds in therapeutic applications, which could be relevant for the development of new drugs or biological probes based on the core structure of N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (Kumar et al., 2012).
Metal-Free Conditions in Organic Synthesis
The efficient preparation of pyrido[1,2-a]benzimidazole from 2-aminopyridines and cyclohexanones under metal-free conditions demonstrates the potential for green chemistry approaches in synthesizing complex heterocycles. This methodological advancement may offer environmentally friendly pathways for synthesizing compounds related to N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide (Xie et al., 2016).
Future Directions
The future directions for “N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide” and similar compounds involve further exploration of their biological activities and potential applications in medicine . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases . Therefore, the development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds is of great importance to synthetic and medical chemists .
properties
IUPAC Name |
N-cyclohexyl-3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-16(21-13-6-2-1-3-7-13)10-11-23-12-20-17-14-8-4-5-9-15(14)22-18(17)19(23)25/h4-5,8-9,12-13,22H,1-3,6-7,10-11H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPGIHYKKHEVKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide |
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